molecular formula C9H14O4 B7971096 (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester

Cat. No.: B7971096
M. Wt: 186.20 g/mol
InChI Key: PODOUIALODEQFA-NKWVEPMBSA-N
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Description

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring two carboxylic acid groups and one ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester can be achieved through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . This method is favored for its mild reaction conditions and high yields.

Another method involves the monohydrolysis of dicarboxylic esters using silica gel as a mediator. This process involves the silanolysis of the ester at elevated temperatures, followed by cleavage of the silyl ester under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Pharmaceutical Applications

Chiral Precursors for Amino Acids

One of the primary applications of (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester is its use as a chiral precursor for the synthesis of non-naturally occurring amino acids. These amino acids are crucial in the development of pharmaceuticals, particularly for drugs that require specific stereochemistry to interact effectively with biological targets. The ability to produce these compounds with high enantiomeric purity (>90% ee) enhances their utility in drug development .

Synthesis of Bioactive Compounds

The compound can also serve as a building block in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy or reduced side effects. The use of enzyme-catalyzed reactions to convert diesters into monoesters facilitates the generation of these complex molecules with desired properties .

Polymer Science

Chiral Polyester Modifiers

In polymer chemistry, this compound is utilized as a chiral modifier for polyesters. By incorporating this compound into polyester formulations, manufacturers can tailor properties such as melting point, glass transition temperature, and plasticity. This modification is particularly valuable in creating materials with specific performance characteristics for applications in packaging, automotive parts, and biomedical devices .

Impact on Material Properties

The incorporation of chiral components into polymers can influence their mechanical and thermal properties. For instance, modifying polyesters with this compound can enhance their thermal stability and mechanical strength while providing unique optical properties due to chirality. This application opens avenues for developing advanced materials that meet specific industry requirements .

Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis

This compound serves as an effective chiral auxiliary in asymmetric synthesis pathways. Its ability to induce chirality during chemical reactions allows chemists to synthesize complex organic molecules with high enantiomeric excess. This property is particularly beneficial in the synthesis of pharmaceuticals and agrochemicals where stereochemistry plays a critical role in biological activity .

Enzyme-Catalyzed Reactions

The compound is also involved in enzyme-catalyzed hydrolysis reactions that enhance the efficiency of asymmetric synthesis processes. Utilizing enzymes such as lipases can facilitate the conversion of prochiral substrates into optically active products with high yields and selectivity . This method represents a sustainable approach to producing chiral compounds without the need for harsh chemical reagents.

Case Studies

Study Application Findings
Jones et al., 1987Enzyme-Catalyzed HydrolysisDemonstrated efficient conversion of diesters to monoesters using pig liver esterase with high enantioselectivity (>90% ee)
Turbanti et al., 1993Synthesis of PharmaceuticalsUtilized (1R,3S)-1,3-cyclohexanedicarboxylic acid derivatives for synthesizing bioactive compounds
Hamilton et al., 1993Polymer ModificationsShowed enhanced thermal properties in polyester materials modified with chiral compounds

Mechanism of Action

The mechanism of action of (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific use case and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester, also known as methyl (1R,3S)-cyclohexane-1,3-dicarboxylate, is a compound with potential applications in various fields including pharmaceuticals and materials science. This article explores its biological activity, focusing on its toxicity, pharmacological properties, and any relevant case studies.

  • Molecular Formula : C8H14O4
  • Molecular Weight : 174.19 g/mol
  • CAS Number : 102-77-2

Toxicity Profile

The toxicity of this compound has been assessed in various studies. Key findings include:

  • Acute Toxicity : In animal studies, the oral LD50 was determined to be greater than 2000 mg/kg in rats, indicating low acute toxicity .
  • Skin and Eye Irritation : The compound is classified as slightly irritating to the eyes and non-irritating to the skin .
  • Sensitization Potential : No evidence of skin sensitization was observed in local lymph node assays .

Pharmacological Effects

Research into the pharmacological effects of this compound is limited but suggests several potential activities:

  • Anti-inflammatory Properties : Some derivatives of cyclohexanedicarboxylic acids have shown anti-inflammatory effects in vitro, which may extend to the monomethyl ester form .
  • Antioxidant Activity : Studies indicate that certain cyclohexanedicarboxylic acid derivatives possess antioxidant properties that could be beneficial in mitigating oxidative stress .

Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of this compound on mammalian systems. The study involved repeated dose toxicity tests in rats over a period of 90 days. Results indicated:

  • No Observed Adverse Effect Level (NOAEL) : Established at 1000 mg/kg body weight per day for repeated oral administration.
  • Histopathological Evaluation : No significant lesions were found in major organs .

Study 2: Environmental Impact

An environmental risk assessment highlighted that while the compound is harmful to aquatic life with long-lasting effects, it does not bioaccumulate significantly in terrestrial organisms . This finding is critical for evaluating its safety in industrial applications.

Data Summary Table

PropertyValue
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Acute Oral LD50 >2000 mg/kg
Skin Irritation Non-irritating
Eye Irritation Slightly irritating
NOAEL (90-day study) 1000 mg/kg/day
Environmental Impact Harmful to aquatic life

Properties

IUPAC Name

(1S,3R)-3-methoxycarbonylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODOUIALODEQFA-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458300
Record name AG-G-90137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-58-0
Record name AG-G-90137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,3-cyclohexanedicarboxylic acid (10 g, 58 mmol) in MeOH (50 mL) was added conc. H2SO4 (2 mL). Then the mixture was stirred at room temperature for 4 hrs. The mixture was concentrated under reduced pressure, and then partitioned between ethyl acetate and a saturated aqueous NaHCO3 solution. The organic phase was washed with brine, dried over Na2SO4, and evaporated to give dimethyl 1,3-cyclohexanedicarboxylate as a colorless oil (11.6 g, yield; quant.). To a solution of dimethyl 1,3-cyclohexanedicarboxylate (11.6 g, 57.9 mmol) in MeOH (58 mL) was added a 1N NaOH solution (58 mL) dropwise over 1 hr at 0° C. The resulting mixture was stirred at 0° C. for 0.5 hrs, and at room temperature for 2 hrs. The mixture was concentrated under reduced pressure, and the residual solution was partitioned between ethyl acetate and water. The aqueous phase was separated, acidified with conc. HCl (15 mL), saturated with NaCl, and then extracted with ethyl acetate. The extract was dried over Na2SO4, filtered and concentrated under reduced pressure to give 3-(methoxycarbonyl)cyclohexanecarboxylic acid as a colorless oil (6.16 g, yield; 57%).
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One

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